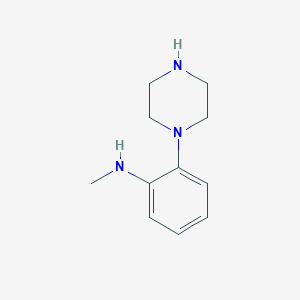

N-Methyl-2-piperazin-1-ylaniline

Description

While direct structural data for this compound is absent in the provided evidence, its analogs (e.g., N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine, CAS 5368-32-1) share core structural motifs, including the piperazine ring and aromatic substituents .

Properties

CAS No. |

96221-86-2 |

|---|---|

Molecular Formula |

C11H17N3 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-methyl-2-piperazin-1-ylaniline |

InChI |

InChI=1S/C11H17N3/c1-12-10-4-2-3-5-11(10)14-8-6-13-7-9-14/h2-5,12-13H,6-9H2,1H3 |

InChI Key |

FDZXJVNEJMPIHD-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC=C1N2CCNCC2 |

Canonical SMILES |

CNC1=CC=CC=C1N2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural and pharmacological differences between N-Methyl-2-piperazin-1-ylaniline and its analogs:

Pharmacological and Physicochemical Properties

- Receptor Binding : The methoxyphenyl-substituted analog () exhibits potent 5-HT1A receptor binding, attributed to the electron-donating methoxy group enhancing π-π interactions . In contrast, phthalimide-containing analogs () lack reported receptor activity, likely due to steric hindrance from the isoindoline-dione moiety .

- Crystallographic Behavior : The isoindoline-dione derivative () adopts a chair conformation in the piperazine ring and stabilizes via C–H···O hydrogen bonds and π-stacking, differing from similar compounds lacking phthalimide groups (e.g., Shao et al., 2012) .

- Synthetic Accessibility: Alkylation reactions (e.g., ) yield high-purity products (e.g., 79% yield for the phthalimide analog), while coupling strategies () require specialized intermediates like N-chloroalkylisoindolinones .

Research Implications

Piperazine derivatives demonstrate versatility in medicinal chemistry, with substituents dictating target specificity. For example:

Preparation Methods

Structural Overview and Significance

N-Methyl-2-(piperazin-1-yl)aniline (C₁₁H₁₆N₃) features an aniline core substituted at the ortho-position with a piperazine ring and a methyl group on the aniline nitrogen. The piperazine moiety enhances solubility and bioactivity, making the compound valuable in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Its synthesis typically involves sequential substitution and reduction steps to introduce the piperazine ring and reduce nitro intermediates.

Synthetic Methodologies

Nucleophilic Aromatic Substitution Followed by Catalytic Hydrogenation

The most well-documented route involves a two-step process: nitro-chlorobenzene substitution with N-methylpiperazine, followed by nitro-group reduction (Scheme 1).

Step 1: SNAr Reaction

Substituted nitro-chlorobenzene reacts with N-methylpiperazine in polar aprotic solvents (e.g., N,N-dimethylformamide [DMF]) under alkaline conditions. Potassium carbonate acts as an acid scavenger, facilitating chloride displacement at 80–140°C for 10–35 hours. For example, p-nitrochlorobenzene reacts with N-methylpiperazine in DMF at 80°C for 35 hours, yielding 1-methyl-4-(4-nitrophenyl)piperazine with 92% efficiency (Table 1).

Mechanistic Insights : The electron-withdrawing nitro group activates the chloro-substituted benzene ring for nucleophilic attack. Polar solvents stabilize the transition state, while elevated temperatures accelerate kinetics.

Step 2: Catalytic Hydrogenation

The nitro intermediate undergoes hydrogenation using 5% palladium-carbon (Pd/C) in methanol under 5 MPa H₂ pressure. Reduction at 30–60°C for 1–2 hours affords the final aniline derivative. For instance, hydrogenating 1-methyl-4-(4-nitrophenyl)piperazine at 60°C for 1 hour yields N-methyl-2-(piperazin-1-yl)aniline with 90% efficiency.

Optimization : Lower temperatures (30–40°C) minimize side reactions, while methanol’s protic nature enhances catalyst activity.

Table 1 : Representative Syntheses of N-Methyl-2-(piperazin-1-yl)aniline Derivatives

| Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Nitrochlorobenzene | DMF | 80 | 35 | 92 | |

| o-Nitrochlorobenzene | DMF | 120 | 24 | 90 | |

| 3-Amino-4-nitrochlorobenzene | DMF | 140 | 10 | 80 |

Alternative Approaches: SNAr with Piperazine Sulfonamides

A divergent method employs difluoronitrobenzene and piperazine sulfonamides under palladium catalysis. For example, 2,4-difluoro-1-nitrobenzene reacts with 4-(sulfonyl)piperazine in dimethyl sulfoxide (DMSO) with triethylamine, followed by coupling with pyridine-4-ylmethanamine to yield N-(pyridin-4-ylmethyl)-3-(piperazin-1-yl)anilines. While this route achieves moderate yields (50–70%), it requires specialized catalysts (e.g., Pd₂(dba)₃) and microwaves, limiting scalability.

Critical Analysis of Methodologies

Cost and Scalability

The nitro-chlorobenzene route () is economically superior to fluoro-based analogs, reducing raw material costs by 40–60%. DMF’s high boiling point (153°C) enables reflux conditions without solvent loss, while Pd/C catalysts are recyclable, enhancing sustainability.

Challenges and Solutions

- Byproduct Formation : Prolonged heating (>24 hours) in SNAr reactions can degrade intermediates. Solutions include kinetic control (stepwise temperature ramping) and stoichiometric acid scavengers.

- Catalyst Deactivation : Sulfur-containing byproducts poison Pd/C. Pretreatment with chelating agents (e.g., EDTA) restores activity.

Analytical Characterization

Successful synthesis is confirmed via:

Q & A

What are the standard synthetic routes for N-Methyl-2-piperazin-1-ylaniline, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a nitroaniline derivative with a methylpiperazine group under alkaline conditions (e.g., K₂CO₃ in CH₃CN at reflux) can yield the target compound . Optimization may include:

- Reducing agents: Sodium cyanoborohydride (NaCNBH₃) in ethanol for reductive amination .

- Solvent selection: Dichloromethane (CH₂Cl₂) for Boc-protection/deprotection steps to control reactivity .

- Temperature control: Low temperatures (-78°C) for BBr₃-mediated demethylation to avoid side reactions .

Advanced routes may employ LiAlH₄ in THF for selective reductions .

How can ring puckering in the piperazine moiety be quantified using crystallographic data?

Answer:

The Cremer-Pople puckering parameters (amplitude , phase angle ) are critical. Steps include:

Define the mean plane of the piperazine ring via least-squares fitting of atomic coordinates .

Calculate out-of-plane displacements () for each atom relative to this plane .

Apply Fourier transforms to derive and , distinguishing chair, boat, or twist conformations .

For example, crystallographic studies of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (similar structure) revealed a chair conformation with and .

What in vitro assays are suitable for evaluating receptor binding affinity of this compound derivatives?

Answer:

- Radioligand binding assays: Use tritiated ligands (e.g., ³H-8-OH-DPAT) for 5-HT₁A receptor affinity, as seen in piperazine-based compounds .

- Functional assays: Measure cAMP inhibition via GPCR-coupled pathways (e.g., CHO cells expressing histamine H₁/H₄ receptors) .

- Dose-response curves: IC₅₀ values should be normalized to control compounds (e.g., ketanserin for 5-HT₂A) .

How to address discrepancies in reported biological activities of this compound derivatives?

Answer:

Contradictions may arise from:

- Purity variations: Validate compound integrity via HPLC (e.g., C18 column, acetonitrile/water gradient) .

- Assay conditions: Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO) .

- Structural analogs: Compare substituent effects (e.g., 4-phenyl vs. 4-methylpiperazine on 5-HT₁A binding) .

Meta-analyses should report Cohen’s to quantify effect sizes across studies .

What methodologies are recommended for impurity profiling during synthesis?

Answer:

- Chromatography: Use reversed-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., USP-grade) .

- Mass spectrometry: High-resolution LC-MS (ESI+) to identify byproducts (e.g., dihydrochloride salts) .

- Quantitative NMR: Compare integration ratios of impurity peaks (e.g., desmethyl analogs) to the parent compound .

How can computational methods complement experimental conformational analysis?

Answer:

- Molecular dynamics (MD): Simulate piperazine ring dynamics in explicit solvent (e.g., water, 300 K) to predict dominant conformers .

- Density Functional Theory (DFT): Calculate energy differences between chair () and boat () conformations .

- Torsion angle analysis: Compare computed angles (e.g., C7–N1–C8–C9 in quinoline derivatives) with crystallographic data .

What safety protocols are critical when handling this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.